N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the benzothieno-pyrimidine class, characterized by a fused heterocyclic core with a sulfur atom in the thiophene ring and a pyrimidine moiety. The structure includes a 4-methoxyphenyl group at position 3 of the pyrimidine ring and a 2,3-dimethylphenyl-substituted acetamide linked via a sulfanyl bridge. Its molecular formula is C₂₈H₂₈N₃O₃S₂, distinguishing it from analogs through substituent variations. The compound is hypothesized to exhibit bioactivity influenced by its electron-donating methoxy group and steric effects from the dimethylphenyl acetamide .
Properties
CAS No. |
477330-62-4 |
|---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-7-6-9-21(17(16)2)28-23(31)15-34-27-29-25-24(20-8-4-5-10-22(20)35-25)26(32)30(27)18-11-13-19(33-3)14-12-18/h6-7,9,11-14H,4-5,8,10,15H2,1-3H3,(H,28,31) |
InChI Key |
LECCUWQHAUTXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2,3-Dimethylphenyl)-2-Chloroacetamide
2,3-Dimethylaniline is reacted with chloroacetyl chloride in an aqueous basic medium (10% NaOH) at 0–5°C for 2 hours. The product is extracted with ethyl acetate and recrystallized from ethanol.
Reaction Scheme :
Thiol-Ether Formation
The thiol group of the benzothienopyrimidine core (from Step 1) undergoes nucleophilic substitution with N-(2,3-dimethylphenyl)-2-chloroacetamide in DMF containing anhydrous K₂CO₃. The mixture is stirred at 110°C for 16 hours.
Optimization Notes :
-
Base : K₂CO₃ outperforms NaHCO₃ due to superior solubility in DMF.
-
Solvent : DMF ensures compatibility with both polar and nonpolar intermediates.
-
Yield : 75–80% after flash chromatography (hexane:ethyl acetate = 9:1).
Structural Elucidation and Purity Assessment
The final compound is characterized using spectroscopic and chromatographic techniques:
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.40–7.10 (m, 6H, Ar-H), 4.20 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃), 2.25 (s, 6H, CH₃).
-
HRMS (ESI) : m/z calculated for C₂₉H₂₈N₃O₃S₂ [M+H]⁺: 538.1562; found: 538.1568.
-
HPLC Purity : 98.5% (C18 column, acetonitrile:water = 70:30).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | POCl₃, Pd/C | 65–72 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70–75 | 97 |
| Thiol-Ether Formation | K₂CO₃, DMF | 75–80 | 98.5 |
Challenges and Optimization Strategies
-
Thiol Oxidation : The intermediate thiol group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improve stability.
-
Regioselectivity : Use of bulky ligands (e.g., PPh₃) in Suzuki coupling minimizes byproducts.
-
Solvent Selection : Replacing DMF with dimethyl sulfoxide (DMSO) increases reaction rate but complicates purification .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Bioactivity and Structural Correlations
- Steric Effects : The 2,3-dimethylphenyl acetamide introduces steric bulk, which may reduce binding affinity compared to less hindered analogs like the N,N-dimethyl derivative () but improve selectivity .
- Hydrogen Bonding : The acetamide’s NH group enables H-bonding, a feature shared across analogs. However, substituents like sec-butyl () or ethyl () may disrupt this interaction .
Computational and Docking Insights
- Chemical Space Docking : highlights that substituent bulkiness (e.g., sec-butyl in ) reduces docking efficiency. The target’s dimethylphenyl group may balance steric effects and binding pocket compatibility .
- Similarity Metrics: Tanimoto and Dice indices () would classify the target as structurally closest to and due to shared benzothieno-pyrimidine cores and aryl acetamide motifs .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that contribute to its biological activity. This article explores the biological activity of this compound through empirical studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C27H27N3O3S2
- Molecular Weight : Approximately 505.65 g/mol
- Structural Features : The compound contains a dimethylphenyl group linked to an acetamide moiety and a thieno[2,3-d]pyrimidine derivative with methoxy and sulfanyl substituents.
Biological Activity
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |
| 5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |
| 6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |
The biological activity of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Thienopyrimidine derivatives are noted for their potential in cancer therapy.
- Anti-inflammatory Effects : The methoxy substitution in related compounds suggests potential anti-inflammatory benefits.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of thienopyrimidine derivatives similar to our compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Anticancer Activity
In vitro studies on thienopyrimidine derivatives demonstrated cytotoxic effects on various cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways.
Study 3: Anti-inflammatory Response
Research on related phenoxy-acetamide compounds revealed their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests a pathway for developing anti-inflammatory drugs based on the structural characteristics of our compound.
Q & A
Q. What are the common synthetic routes for preparing N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothieno[2,3-d]pyrimidinone core. Key steps include:
- Core construction : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring .
- Sulfanyl group introduction : Nucleophilic substitution or thiol-disulfide exchange to attach the sulfanylacetamide moiety .
- Functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl/alkyl substituents . Critical parameters include temperature control (80–120°C), solvent selection (DMF, THF), and catalyst use (e.g., Pd/C for cross-coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry and substituent positions, with aromatic protons appearing as multiplet signals at δ 6.5–8.5 ppm .
- FTIR : Peaks at 1650–1750 cm validate carbonyl groups (amide C=O, pyrimidinone C=O) .
- Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches theoretical mass (e.g., C _{28}N _{3}S: 568.16 g/mol) .
Q. What functional groups dictate its reactivity and biological interactions?
- Sulfanylacetamide : Participates in redox reactions (e.g., oxidation to sulfoxide) and hydrogen bonding with biological targets .
- Benzothienopyrimidinone core : π-π stacking with aromatic residues in enzyme active sites .
- 4-Methoxyphenyl group : Modulates lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during sulfanyl group incorporation?
Common challenges include competing side reactions (e.g., disulfide formation) and steric hindrance. Optimization strategies:
- Solvent polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize thiolate intermediates .
- Base selection : Potassium carbonate or DBU enhances nucleophilicity of thiols .
- Temperature gradients : Stepwise heating (50°C → 80°C) reduces decomposition of reactive intermediates . Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction progression .
Q. How do crystallographic data resolve contradictions in proposed molecular configurations?
X-ray diffraction studies clarify ambiguities in stereochemistry. For example:
- Torsion angles : Confirm spatial orientation of the 2,3-dimethylphenyl group relative to the pyrimidinone ring .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, validated by bond lengths (1.8–2.2 Å) . Contradictions in NMR-based assignments (e.g., axial vs. equatorial substituents) are resolved via unit cell parameters and space group symmetry (e.g., monoclinic P2/c) .
Q. What methodologies assess structure-activity relationships (SAR) for kinase inhibition?
- Enzyme assays : Measure IC against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Molecular docking : Simulations (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with hinge region residues) .
- Metabolic stability : Microsomal incubation (human liver microsomes) evaluates CYP450-mediated degradation . Substituent variations (e.g., 4-methoxy vs. 4-chlorophenyl) correlate with potency shifts (>10-fold differences in IC) .
Q. How do researchers address discrepancies in biological activity across cell-based assays?
Contradictions may arise from off-target effects or assay conditions. Mitigation strategies:
- Dose-response curves : Confirm EC consistency across multiple cell lines (e.g., HeLa vs. HEK293) .
- Proteomic profiling : SILAC-based mass spectrometry detects unintended protein binding .
- Solubility adjustments : Use co-solvents (e.g., PEG-400) to maintain compound integrity in media .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfanyl Group Attachment
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | +20–30% |
| Temperature | 80–100°C | +15% |
| Base | KCO | +25% |
| Reaction Time | 6–8 hours | +10% |
| Data derived from . |
Q. Table 2: Crystallographic Parameters for Structural Validation
| Parameter | Value (Compound I) | Value (Compound II) |
|---|---|---|
| Space Group | P2/c | P2/c |
| a (Å) | 18.220 | 18.314 |
| β (°) | 108.76 | 109.12 |
| R-Factor | 0.050 | 0.048 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
